N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

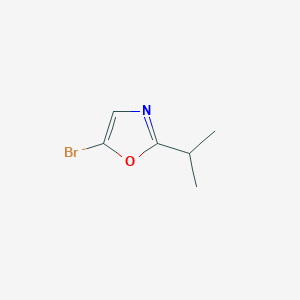

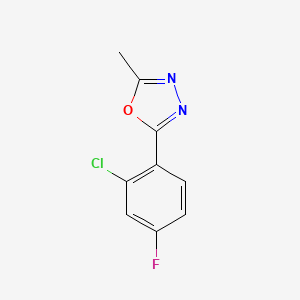

“N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are part of many important drugs .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a benzamide group, and a methoxybenzyl group . These groups could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring, in particular, is known to participate in various chemical reactions .Scientific Research Applications

Anticancer Activity

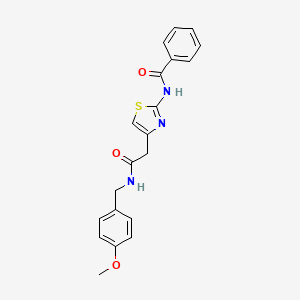

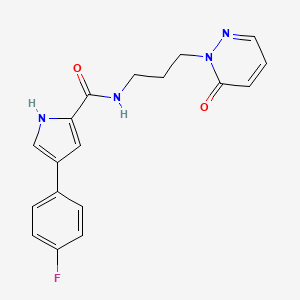

N-(4-(2-((4-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide and its derivatives have shown promising results in anticancer studies. For example, Co(II) complexes containing similar thiazolyl benzamide structures demonstrated significant in vitro cytotoxicity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017). Another study synthesized 4-thiazolidinone derivatives and found them to be effective against cancer cell lines, highlighting the potential of thiazolyl benzamide compounds in cancer treatment (Deep et al., 2016).

Photodynamic Therapy Applications

Certain derivatives of this compound have been studied for their application in photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, similar in structure to the compound , demonstrated their potential as Type II photosensitizers in PDT (Pişkin, Canpolat & Öztürk, 2020).

Antimicrobial Activity

Thiazolyl benzamide derivatives have also been explored for their antimicrobial properties. A study synthesized thiazolopyrimidine derivatives and evaluated them for their antimicrobial effects, demonstrating significant efficacy against various pathogens (Bikobo et al., 2017). Another research focused on the antimicrobial evaluation of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, indicating their potential as antimicrobial agents (Chawla, 2016).

Inhibitory Activity Against Enzymes

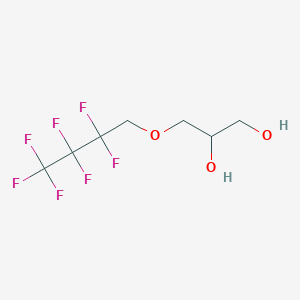

Research has been conducted on compounds similar to this compound for their ability to inhibit specific enzymes. For instance, 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides, similar in structure, showed potent inhibition of stearoyl-CoA desaturase-1, an enzyme involved in fatty acid metabolism (Uto et al., 2009).

Antifungal Activity

Compounds containing the thiazolyl benzamide moiety have been studied for their antifungal properties. A study on 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing heterocyclic compounds showed significant antifungal activity against various fungi (Jafar et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to target various enzymes and receptors, influencing their function and leading to a range of biological effects .

Mode of Action

This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation, and affecting its activity .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, leading to downstream effects such as the modulation of inflammatory responses, cell growth, and neurodegenerative disorders .

Pharmacokinetics

Similar compounds have been synthesized and used as internal standards for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .

Result of Action

It’s known that the compound’s interaction with its targets can lead to a range of effects, potentially influencing cell growth, inflammatory responses, and neurodegenerative disorders .

Future Directions

properties

IUPAC Name |

N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-26-17-9-7-14(8-10-17)12-21-18(24)11-16-13-27-20(22-16)23-19(25)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVXOCPQPSZXRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,2'-bifuran]-5-ylmethyl)-2-cyclopropylacetamide](/img/structure/B2575542.png)

![2-chloro-7-(2-fluorophenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2575544.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2575550.png)

![1-[(5-bromopyrazin-2-yl)methyl]-3-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B2575551.png)

![Benzyl [(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B2575553.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2575560.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)